

Selectivity profiling of OSM-S-106 against a panel of human enzymes

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Compound of Interest

Compound Name: OSM-S-106

Cat. No.: B12374060

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OSM-S-106: A Deep Dive into Its Human Enzyme Selectivity Profile

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive analysis of the selectivity profile of **OSM-S-106**, an antimalarial candidate, against human enzymes based on available public data.

OSM-S-106 has emerged as a promising antimalarial compound due to its potent activity against *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria. A critical aspect of its drug development profile is its selectivity for the parasite's molecular machinery over that of its human host. This guide summarizes the key quantitative data, details the experimental methodologies used to determine selectivity, and visualizes the underlying mechanisms and workflows.

At a Glance: Selectivity Against Human Enzymes

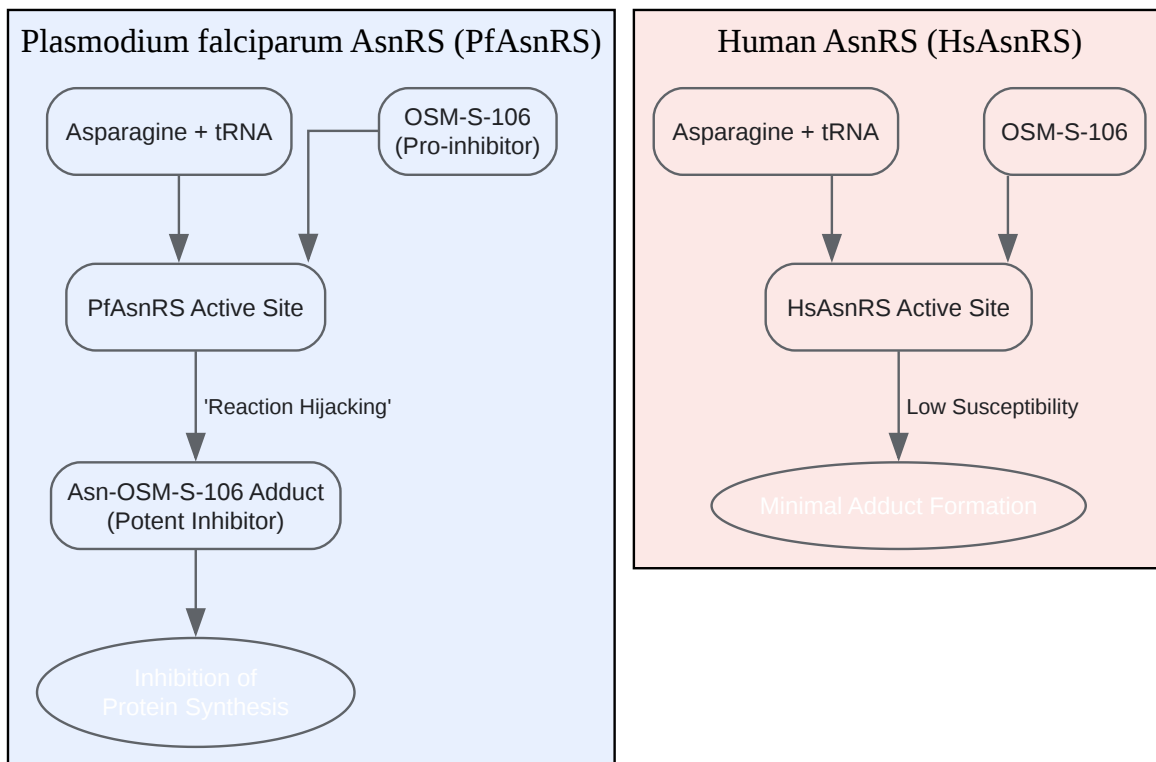
The primary mechanism of action of **OSM-S-106** is the inhibition of the *Plasmodium falciparum* asparaginyl-tRNA synthetase (PfAsnRS), an enzyme crucial for protein synthesis in the parasite.^[1] The selectivity of **OSM-S-106** stems from its ability to exploit differences between the parasite's enzyme and its human counterpart, human asparaginyl-tRNA synthetase (HsAsnRS).

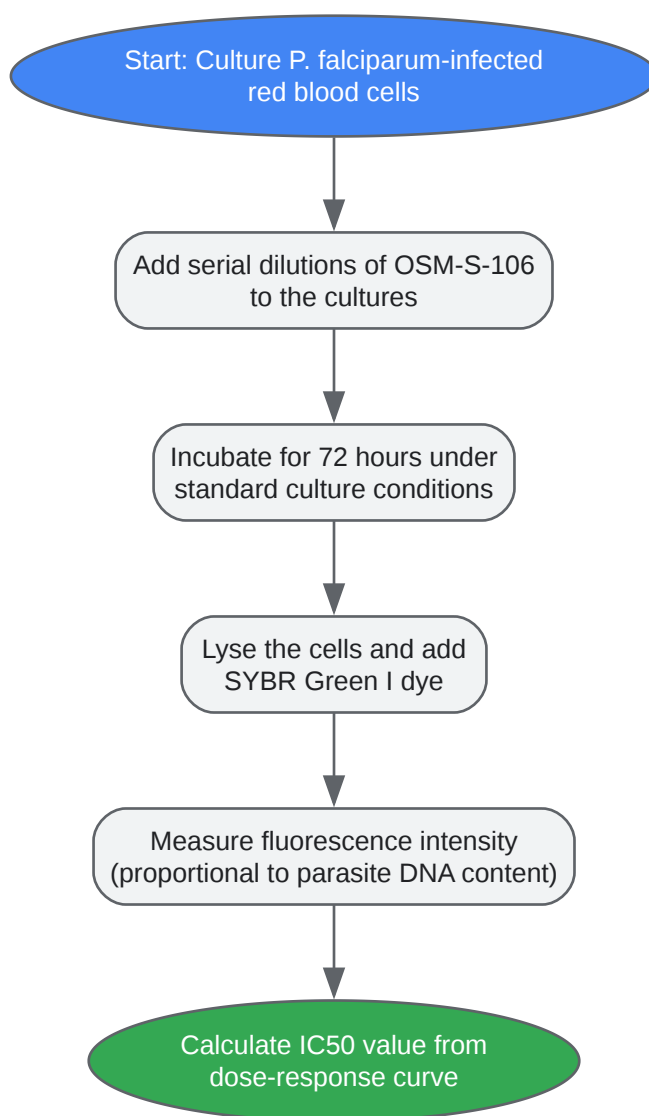
Target Enzyme/Cell Line	Organism	IC50 (μM)	Selectivity Index
Asparaginyl-tRNA Synthetase (PfAsnRS)	Plasmodium falciparum	~0.058	>800-fold vs. HepG2
HepG2 Cell Line (Cytotoxicity)	Human	47.3 - 49.6	-
Asparaginyl-tRNA Synthetase (HsAsnRS)	Human	Significantly less susceptible than PfAsnRS	High (exact IC50 not specified in reviewed literature)

Note: A broad-panel screening of **OSM-S-106** against a wide range of human enzymes (e.g., kinases, proteases, phosphatases) is not publicly available in the reviewed scientific literature. The data presented here focuses on its on-target selectivity and general cytotoxicity.

The "Reaction Hijacking" Mechanism: A Basis for Selectivity

The remarkable selectivity of **OSM-S-106** is attributed to a novel mechanism known as "reaction hijacking".^{[1][2]} Instead of directly inhibiting the enzyme, **OSM-S-106** acts as a pro-inhibitor. The parasite enzyme, PfAsnRS, mistakenly recognizes **OSM-S-106** and catalyzes its covalent linkage to asparagine, forming a stable Asn-**OSM-S-106** adduct.^[1] This adduct is a potent inhibitor that remains tightly bound to the enzyme's active site, effectively shutting down protein synthesis. The human ortholog, HsAsnRS, is significantly less susceptible to this reaction, forming the basis for the compound's selectivity.^[1]





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References

- 1. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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